Samarium SM-153 lexidronam pentasodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

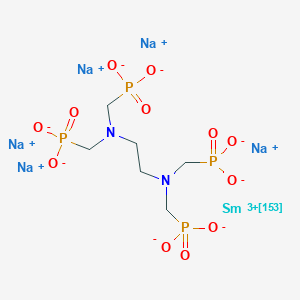

Samarium SM-153 lexidronam pentasodium is a radioactive isotope used in nuclear medicine for the treatment of bone cancer and bone metastases. It is a beta-emitting radionuclide that is conjugated to a chelating agent, lexidronam pentasodium, to target bone tissue selectively. The radioactive decay of SM-153 releases beta particles that penetrate the bone tissue and destroy cancer cells.

Aplicaciones Científicas De Investigación

Bone Metastasis Targeting

Samarium SM-153 lexidronam pentasodium is primarily used for its targeted action against osteoblastic bone metastases. Its mechanism involves the chelator moiety associating with hydroxyapatite crystals concentrated in areas of bone turnover, delivering cytotoxic radiation selectively to these metastatic sites (Definitions, 2020).

Radiopharmaceutical Characteristics

As a radiopharmaceutical, samarium-153-lexidronam is known for its application in pain palliation therapy for patients with multilocular bone metastases. Its decay involves beta and gamma emissions, which are significant in radioactive waste management and pose additional dose burdens (Loebe, Hettwig, & Fischer, 2014).

Therapeutic Combinations

In certain clinical studies, samarium-153 lexidronam has been combined with other therapeutic agents, such as docetaxel, for treating castration-resistant prostate cancer. This combination has shown to be feasible and well-tolerated (Tu et al., 2009).

Encapsulation in Carbon Nanotubes

Recent studies have explored the encapsulation of samarium compounds, including samarium-153 lexidronam, into carbon nanotubes. This is aimed at developing next-generation radiopharmaceuticals, with samarium compounds proving to be promising candidates for such encapsulation (Martinčić et al., 2016).

Structural Characterization

Despite its widespread clinical use, the atomic resolution structure of samarium-153 lexidronam was only recently characterized. This provides crucial insights into its coordination environment and supports its conjectured structure in solution (Yang et al., 2015).

Propiedades

Número CAS |

160369-78-8 |

|---|---|

Fórmula molecular |

C6H12N2Na5O12P4Sm |

Peso molecular |

695.93 g/mol |

Nombre IUPAC |

pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3 |

Clave InChI |

SZZACTGRBZTAKY-NKNBZPHVSA-F |

SMILES isomérico |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3] |

SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |

SMILES canónico |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B179620.png)

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)